molecular formula C11H13NO3 B13507811 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-60-9

5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B13507811
CAS No.: 61184-60-9
M. Wt: 207.23 g/mol
InChI Key: AZCUWGUNRXHCRW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol is a chemical compound that belongs to the class of oxazoles It features a methoxyphenyl group attached to the oxazole ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile under acidic or basic conditions. One common method is the aldol condensation reaction, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base to form an intermediate product, which is then cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 4-Methoxyphenyl derivatives

Uniqueness

5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol is unique due to its specific oxazole ring structure and the presence of the methoxyphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

61184-60-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C11H13NO3/c1-8-7-11(13,15-12-8)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3

InChI Key

AZCUWGUNRXHCRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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